Benzyl 2-(hydroxymethyl)buta-2,3-dienoate
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Overview
Description
Benzyl 2-(hydroxymethyl)buta-2,3-dienoate is an organic compound known for its unique structure and reactivity It is characterized by the presence of a benzyl group attached to a buta-2,3-dienoate moiety, which includes a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 2-(hydroxymethyl)buta-2,3-dienoate can be synthesized through a variety of methods. One common approach involves the reaction of benzyl alcohol with buta-2,3-dienoic acid under esterification conditions. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(hydroxymethyl)buta-2,3-dienoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The double bonds in the buta-2,3-dienoate moiety can be reduced to form saturated compounds.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl 2-(carboxymethyl)buta-2,3-dienoate, while reduction can produce benzyl butanoate derivatives.
Scientific Research Applications
Benzyl 2-(hydroxymethyl)buta-2,3-dienoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and can be used in various organic transformations.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Benzyl 2-(hydroxymethyl)buta-2,3-dienoate exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxymethyl group is converted to a carboxyl group through the transfer of electrons. The molecular targets and pathways involved in these reactions are typically related to the functional groups present in the compound and the reagents used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3-butadienoate: Similar structure but with a methyl group instead of a benzyl group.
Ethyl 2,3-butadienoate: Similar structure but with an ethyl group instead of a benzyl group.
Phenyl 2,3-butadienoate: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
Benzyl 2-(hydroxymethyl)buta-2,3-dienoate is unique due to the presence of the benzyl group, which can influence its reactivity and the types of reactions it can undergo. The hydroxymethyl group also adds to its versatility in chemical transformations, making it a valuable compound in organic synthesis.
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
InChI |
InChI=1S/C12H12O3/c1-2-11(8-13)12(14)15-9-10-6-4-3-5-7-10/h3-7,13H,1,8-9H2 |
InChI Key |
PYTKRYCAQXMLMW-UHFFFAOYSA-N |
Canonical SMILES |
C=C=C(CO)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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